1,3-Diphenoxybenzene

Thermal properties Isomer comparison Solid-state formulation

1,3-Diphenoxybenzene (CAS 3379-38-2), also referred to as m-diphenoxybenzene or resorcinol diphenyl ether, is a diphenoxybenzene isomer with the molecular formula C₁₈H₁₄O₂ and a molecular weight of 262.30 g·mol⁻¹. At ambient temperature it is a white crystalline solid with a melting point of 59–61 °C, a density of approximately 1.137 g·cm⁻³, a boiling point of 189 °C at 2 mmHg (or ~374 °C at 760 mmHg), and a calculated log P of 5.27.

Molecular Formula C18H14O2
Molecular Weight 262.3 g/mol
CAS No. 3379-38-2
Cat. No. B1666200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenoxybenzene
CAS3379-38-2
SynonymsBenzene, 1,3-diphenoxy-
Molecular FormulaC18H14O2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C18H14O2/c1-3-8-15(9-4-1)19-17-12-7-13-18(14-17)20-16-10-5-2-6-11-16/h1-14H
InChIKeyJTNRGGLCSLZOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenoxybenzene (CAS 3379-38-2): Core Physicochemical and Procurement Profile


1,3-Diphenoxybenzene (CAS 3379-38-2), also referred to as m-diphenoxybenzene or resorcinol diphenyl ether, is a diphenoxybenzene isomer with the molecular formula C₁₈H₁₄O₂ and a molecular weight of 262.30 g·mol⁻¹ [1]. At ambient temperature it is a white crystalline solid with a melting point of 59–61 °C, a density of approximately 1.137 g·cm⁻³, a boiling point of 189 °C at 2 mmHg (or ~374 °C at 760 mmHg), and a calculated log P of 5.27 . The compound serves as a key building block in organic synthesis, an internal standard in validated multi-residue pesticide analytical methods, a lignin model compound in catalytic decomposition studies, and a core scaffold in medicinal chemistry for PD-1/PD-L1 inhibitor design [2][3].

Why Isomeric Diphenoxybenzenes Cannot Substitute 1,3-Diphenoxybenzene Without Performance Consequence


The three diphenoxybenzene isomers—1,2- (ortho), 1,3- (meta), and 1,4- (para)—share the identical molecular formula (C₁₈H₁₄O₂) and molecular weight (262.30 g·mol⁻¹), yet they diverge substantially in melting point, density, flash point, molecular geometry, and application-specific performance . The 1,3-substitution pattern confers a non-planar conformation with dihedral angles of 29.5° and 52.5° between the central benzene ring and the two pendant phenoxy groups, affecting dipole moment, packing, and reactivity . These differences are not cosmetic: the 1,3-isomer is the explicitly validated internal standard in the European Commission interlaboratory multi-residue pesticide method (J. AOAC Int. 2001), a role that neither the 1,2- nor 1,4-isomer has been validated for . Generic substitution among isomers without re-validation will compromise chromatographic retention time alignment, recovery calibration, and cross-laboratory reproducibility.

Quantitative Differentiation Evidence: 1,3-Diphenoxybenzene vs. Closest Isomeric and Functional Analogs


Melting Point Ranking Among Diphenoxybenzene Isomers: 1,3- Exhibits the Lowest Melting Point

Among the three positional isomers of diphenoxybenzene, 1,3-diphenoxybenzene exhibits the lowest melting point. The 1,3-isomer melts at 59–61 °C, which is approximately 20–24 °C lower than 1,2-diphenoxybenzene (81–83 °C) and approximately 11–18 °C lower than 1,4-diphenoxybenzene (72–77 °C) . This difference is substantial and reflects the meta-substitution pattern disrupting crystal packing more effectively than ortho or para arrangements. For procurement decisions involving melt-processing, hot-melt formulation, or solid-dispersion preparation, the lower melting point of the 1,3-isomer translates directly to lower processing temperatures and reduced energy input . The 1,2-isomer requires significantly higher thermal budgets to achieve a molten state and carries a GHS irritant classification (H315) that adds handling complexity .

Thermal properties Isomer comparison Solid-state formulation

Density and Flash Point Divergence: 1,3- Isomer Shows ~5% Higher Density and 56 °C Lower Flash Point vs. 1,4-Isomer

The 1,3-diphenoxybenzene isomer displays a density of 1.137 g·cm⁻³, which is approximately 5.0% higher than the 1,4-diphenoxybenzene isomer (1.083 g·cm⁻³), while the flash point of 145.8 °C for the 1,3-isomer is 56.2 °C lower than that of the 1,4-isomer (202 °C) . These differences are practically significant: higher density affects volumetric dosing in formulation; lower flash point changes shipping classification and storage requirements. The 1,3-isomer also differs from simple diphenyl ether (flash point 115 °C; density ~1.07 g·cm⁻³; boiling point 259 °C at 1013 hPa) , confirming that the meta-diphenoxy substitution pattern yields a distinct property profile that cannot be estimated by interpolation from simpler aryl ethers.

Physicochemical properties Safety profile Isomer differentiation

Log P = 5.27: Chromatographic Retention Predictability Differentiates 1,3-Diphenoxybenzene from Simpler Aryl Ether Internal Standards

1,3-Diphenoxybenzene has a calculated log P of 5.27 , reflecting its high lipophilicity derived from two phenoxy substituents on a central benzene ring. By comparison, diphenyl ether (a simpler mono-ether analog) has an experimental log P of approximately 4.21 [1], and 3-phenoxyphenol (the mono-hydroxy analog) has an estimated log P of ~3.35. The higher log P of 1,3-diphenoxybenzene results in longer GC retention and distinct solid-phase extraction (SPE) behaviour, which is exactly why it was selected as the internal standard in the EU multi-laboratory validated method for pesticide residue analysis using styrene-divinylbenzene copolymer SPE followed by GC-MS/SIM . The compound elutes in a retention window free from interference with the 20 target pesticide analytes and the six surrogate standards, a critical requirement that simpler analogs with lower log P cannot satisfy.

Log P Chromatography Internal standard Method validation

Conformational Non-Planarity: Dihedral Angles of 29.5° and 52.5° Distinguish 1,3-Diphenoxybenzene from the Coplanar 1,4-Isomer

Density functional theory (DFT) calculations reveal that 1,3-diphenoxybenzene adopts a non-planar conformation with dihedral angles of 29.5° and 52.5° between the central benzene ring and the two pendant phenoxy groups . In contrast, X-ray crystallography of 1,4-diphenoxybenzene shows trans-coplanar terminal rings with the central ring orthogonal (torsion angles close to 90°), yielding a fundamentally different molecular shape [1]. The asymmetry of the 1,3-isomer's geometry produces an uneven charge distribution (Mulliken charge densities of –0.284 at oxygen-linked carbons vs. –0.101 at central ring carbons) and a non-zero dipole moment, whereas the 1,4-isomer's centrosymmetric packing leads to dipole cancellation in the solid state . This structural divergence directly affects molecular recognition, ligand binding geometry, and polymer chain conformation when the diphenoxybenzene unit is incorporated as a 'swivel' linkage in para-ordered aromatic heterocyclic polymers [2].

Molecular geometry DFT Dihedral angles Reactivity

Lignin Model Compound Specificity: 1,3-Diphenoxybenzene Serves as a Trimeric C–O Bond Model for Catalytic Cleavage Studies

1,3-Diphenoxybenzene has been explicitly selected and validated as a trimeric lignin model compound for representing aryl C–O bonds in lignin because its structure contains the β-O-4 and 4-O-5 type ether linkages characteristic of the lignin macromolecule [1]. In a systematic catalytic decomposition study over Pd catalysts supported on acidic activated carbon aerogels, the best-performing catalyst (Pd/Cs₂.₅H₀.₅PW₁₂O₄₀/ACA-SO₃H) achieved the highest conversion of 1,3-diphenoxybenzene and total yield of main products (cyclohexanol, benzene, and phenol), with conversion and yield increasing monotonically with catalyst acidity [1]. The formation of 4-phenoxyphenol as a decomposition intermediate confirms the stepwise C–O bond cleavage pathway that this compound uniquely models [2]. Simpler mono-ether model compounds such as diphenyl ether cannot recapitulate the sequential ether cleavage pattern, and the 1,2- or 1,4-diphenoxybenzene isomers have not been validated in this catalytic lignin-depolymerization context.

Lignin depolymerization C–O bond cleavage Palladium catalysis Biomass conversion

Regulatory Analytical Chemistry: 1,3-Diphenoxybenzene Is the Sole Diphenoxybenzene Validated as Internal Standard in a Multi-Laboratory Pesticide Method

The European Commission-funded interlaboratory study (15 participating laboratories across Europe) validated a multi-residue method for 20 pesticides in drinking water using solid-phase extraction (styrene-divinylbenzene copolymer) followed by GC-MS in selective ion monitoring (SIM) mode, with 1,3-diphenoxybenzene (supplied by Sigma-Aldrich, Poole, UK) as the internal standard . The method achieved quantification limits between 0.003 and 0.093 µg·L⁻¹ with mean recoveries between 51% and 116% across the target pesticides [1]. The internal standard 1,3-diphenoxybenzene was selected for its appropriate retention time, inertness toward the analytes, and absence from environmental water samples . Six deuterated surrogate standards were used alongside it (1,4-dichlorobenzene-d₄, naphthalene-d₈, acenaphthene-d₁₀, anthracene-d₁₀, chrysene-d₁₂, and perylene-d₁₂), but neither 1,2-diphenoxybenzene nor 1,4-diphenoxybenzene was employed in this validated protocol [1]. Substituting any other diphenoxybenzene isomer would require full re-validation of retention time, recovery, and interlaboratory reproducibility.

Analytical chemistry Internal standard GC-MS/SIM Pesticide residue

Evidence-Backed Application Scenarios for 1,3-Diphenoxybenzene Procurement


Multi-Residue Pesticide Analysis in Drinking Water by SPE-GC-MS/SIM (Regulatory Compliance)

Procurement of 1,3-diphenoxybenzene (≥99% purity, Sigma-Aldrich or equivalent) is essential for laboratories implementing the European Commission-validated multi-residue method for pesticide determination in drinking water. The method uses the compound as internal standard across 20 analytes with LOQs from 0.003 to 0.093 µg·L⁻¹, and the interlaboratory reproducibility has been demonstrated across 15 European laboratories [1]. Neither 1,2- nor 1,4-diphenoxybenzene can replace it without full re-validation. The compound's log P of 5.27 ensures adequate retention on the styrene-divinylbenzene copolymer SPE cartridge and appropriate GC elution between the target pesticide window and the deuterated surrogate standards .

Catalytic Lignin Depolymerization Research Using Trimeric Model Compounds

1,3-Diphenoxybenzene is the structurally validated trimeric lignin model compound for studying catalytic C–O bond cleavage relevant to biomass valorization. The compound's two distinct aryl ether linkages (mimicking β-O-4 and 4-O-5 lignin motifs) enable investigation of sequential bond scission pathways. Studies using Pd catalysts on acidic activated carbon aerogels (Pd/Cs₂.₅H₀.₅PW₁₂O₄₀/ACA-SO₃H) have demonstrated that conversion and product yield (cyclohexanol, benzene, phenol) scale with catalyst acidity, and the intermediate 4-phenoxyphenol confirms stepwise cleavage [2]. Researchers should procure high-purity 1,3-diphenoxybenzene (>98% GC) as the meta-substitution pattern is essential for correct modeling; ortho and para isomers have not been validated in this application context.

Resorcinol Diphenyl Ether Scaffold for PD-1/PD-L1 PROTAC Design

The 1,3-diphenoxybenzene core (resorcinol diphenyl ether scaffold) serves as the foundational building block for designing PD-L1-targeting PROTACs and small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint. Compounds based on this scaffold have demonstrated IC₅₀ values as low as 39.2 nM (compound P22) in HTRF binding assays, with the ability to restore T-cell immunity in tumor co-culture models [3]. The meta-diphenoxy geometry is critical for the scaffold's binding pose; the 1,2- and 1,4-isomers, with different dihedral angle profiles, would present the phenoxy groups in orientations incompatible with the PD-L1 binding pocket .

Polymer Synthesis: 'Swivel' Linkage in Para-Ordered Aromatic Heterocyclic Polymers

The 1,3-diphenoxybenzene unit, when incorporated into rigid-rod aromatic heterocyclic polymer backbones, functions as a 'swivel' or articulation point that imparts chain flexibility without sacrificing thermal stability, enabling solution casting of strong films [4]. The non-planar conformation (dihedral angles of 29.5° and 52.5°) of the 1,3-isomer provides this conformational freedom, whereas the centrosymmetric 1,4-isomer yields a different chain-packing geometry . For polymer chemists synthesizing para-ordered polybenzoxazoles or polybenzothiazoles with controlled flexibility, the 1,3-isomer is the specified monomer, and isomeric substitution would alter chain dynamics and film mechanical properties.

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